molecular formula C13H14O8 B031462 Benzoyl glucuronide CAS No. 19237-53-7

Benzoyl glucuronide

Cat. No. B031462
CAS RN: 19237-53-7
M. Wt: 298.24 g/mol
InChI Key: NLOPFVNXNMEEDI-UNLLLRGISA-N
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Description

Synthesis Analysis

The synthesis of benzoyl glucuronide derivatives and related compounds involves several key steps, including protection of hydroxyl groups, activation of the carboxyl group, and conjugation with glucuronic acid or its derivatives. For example, the synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranosiduronic acid involves successive protection and deprotection steps, along with oxidation and esterification reactions to introduce the glucuronic acid moiety effectively (Zissis & Fletcher, 1970).

Molecular Structure Analysis

The molecular structure of benzoyl glucuronide derivatives is characterized by the presence of a glucuronic acid moiety attached to the benzoyl group. This structural feature is crucial for their biological activity and reactivity. The acyl glucuronides are known for their labile ester bond, which can undergo hydrolysis, transacylation, and rearrangement reactions, impacting their pharmacokinetic and toxicological profiles (Yoshioka & Baba, 2009).

Chemical Reactions and Properties

Benzoyl glucuronides participate in various chemical reactions characteristic of acyl glucuronides, such as hydrolysis to liberate free glucuronic acid and transacylation reactions. These reactions are significant in the context of drug metabolism and can influence the pharmacological or toxicological effects of substances undergoing glucuronidation (Schachter, 1957).

Physical Properties Analysis

The physical properties of benzoyl glucuronides, such as solubility, melting point, and stability, are influenced by the structure of the glucuronic acid moiety and the nature of the ester linkage. These properties are critical for their biological function, affecting their solubility in water and organic solvents, which in turn influences their absorption, distribution, metabolism, and excretion (ADME) profiles.

Chemical Properties Analysis

The chemical properties of benzoyl glucuronides, including their reactivity, stability under physiological conditions, and interactions with biomolecules, are central to understanding their role in metabolism and detoxification processes. Studies have shown that the electrophilicity and steric hindrance around the acyl glucuronide linkages are key factors determining their reactivity and the rate of hydrolysis and transacylation reactions (Yoshioka & Baba, 2009).

Scientific Research Applications

Enzyme Assay Development

Research has been conducted to develop assays for glucuronoyl esterases (GEs) using benzyl d-glucuronic acid ester (BnGlcA), a substrate related to benzoyl glucuronide, due to its commercial availability. This work outlines the significance of substrate stability, solubility, and affinity in GE activity assays and introduces methods like thin-layer chromatography, spectrophotometric, and HPLC-based assays for GE characterization. These assays facilitate the biochemical characterization of GEs and the discovery of new enzymes through screening of genomic libraries, contributing to understanding the enzymatic breakdown of plant biomass components (Sunner et al., 2015).

Synthetic Methodology

Advancements in synthetic chemistry include the development of efficient methods for synthesizing glucuronic acid derivatives, which are crucial for biochemical research involving compounds like benzoyl glucuronide. A study highlights a selective method for removing the C6 methyl protecting group in the synthesis of these derivatives without affecting the benzoyl protecting groups, providing a high-yield, environmentally friendly approach for generating glucuronic acid derivatives (Hou et al., 2017).

Metabolic Pathway Analysis

Investigations into the metabolism of compounds like benzoyl glucuronide have identified various metabolites in biological systems. For example, the identification of metabolites of butylbenzyl phthalate in mouse urine revealed the formation of glucuronyl conjugates such as glucuronyl-monobutyl phthalate and glucuronyl-benzyl phthalate. This research contributes to understanding the metabolic pathways and potential environmental and health impacts of various substances (Li et al., 2007).

Drug Metabolism and Toxicology

The study of benzoyl glucuronide analogs assists in understanding the metabolism and potential toxicity of drugs. Research on the glucuronidation of 1-beta-O-acyl glucuronides, which are metabolites of carboxylic acid drugs, reveals insights into the factors affecting their degradation rates. This information is valuable for predicting the stability and reactivity of drug metabolites, which is crucial for drug development and safety evaluation (Yoshioka & Baba, 2009).

Future Directions

The role of acyl glucuronide metabolites, such as Benzoyl glucuronide, as mediators of drug-induced toxicities remains controversial . This is due in part to difficulties in studying this group of reactive drug conjugates . Despite these challenges, there have been significant advances in the analytical methodology used to detect, identify, and quantify these metabolites in biological fluids and tissues . These advances may lead to improved safety assessments and de-risking strategies in drug discovery and lead optimization programs .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-benzoyloxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O8/c14-7-8(15)10(11(17)18)20-13(9(7)16)21-12(19)6-4-2-1-3-5-6/h1-5,7-10,13-16H,(H,17,18)/t7-,8-,9+,10-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOPFVNXNMEEDI-UNLLLRGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940901
Record name 1-O-Benzoylhexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Benzoyl glucuronide (Benzoic acid)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Benzoyl glucuronide

CAS RN

19237-53-7
Record name Benzoyl glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19237-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019237537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-Benzoylhexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOYL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC94T61O9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Benzoyl glucuronide (Benzoic acid)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoyl glucuronide
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Benzoyl glucuronide
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Benzoyl glucuronide

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